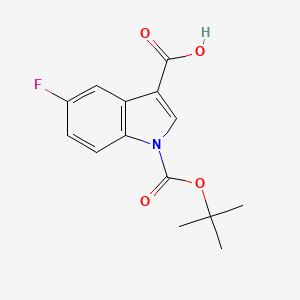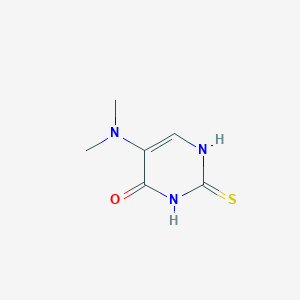
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate is an ionic liquid with a unique structure that combines a sulfonic acid group and a trifluoroacetate anion. This compound is known for its high thermal stability, low volatility, and excellent solubility in water and organic solvents. It is widely used in various scientific and industrial applications due to its unique physicochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate typically involves the following steps:
Alkylation of Imidazole: The initial step involves the alkylation of imidazole with methyl iodide to form 1-methylimidazole.
Sulfonation: The next step is the sulfonation of 1-methylimidazole with 1,4-butanesultone to produce 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium.
Anion Exchange: Finally, the anion exchange reaction is carried out by reacting 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium with trifluoroacetic acid to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced imidazolium salts.
Substitution: Substituted imidazolium compounds with various functional groups.
科学的研究の応用
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
作用機序
The mechanism of action of 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and electrostatic interactions with other molecules, while the trifluoroacetate anion can participate in various chemical reactions. These interactions contribute to the compound’s unique properties and its effectiveness in various applications.
類似化合物との比較
Similar Compounds
1-Butyl-3-methylimidazolium trifluoroacetate: Similar structure but with a butyl group instead of a sulfobutyl group.
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium sulfate: Similar cation but with a sulfate anion instead of trifluoroacetate.
Uniqueness
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate is unique due to its combination of a sulfonic acid group and a trifluoroacetate anion, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high thermal stability, low volatility, and excellent solubility.
特性
分子式 |
C10H15F3N2O5S |
|---|---|
分子量 |
332.30 g/mol |
IUPAC名 |
4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H14N2O3S.C2HF3O2/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;3-2(4,5)1(6)7/h5-6,8H,2-4,7H2,1H3;(H,6,7) |
InChIキー |
RXBCAJRBHYBDJZ-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















